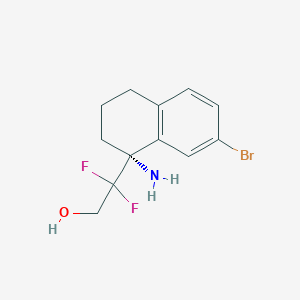
(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a synthetic organic compound that features a brominated naphthalene ring system with an amino group and a difluoroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a naphthalene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate can undergo nucleophilic substitution with an amine to introduce the amino group.
Reduction: The resulting compound may then be reduced to form the tetrahydronaphthalene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the naphthalene ring.
Reduction: Reduction reactions could target the bromine substituent or the naphthalene ring.
Substitution: The amino and bromine groups make the compound susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a fully saturated ring system.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- ®-2-(1-Amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- ®-2-(1-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
Uniqueness
The uniqueness of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H14BrF2NO |
|---|---|
分子量 |
306.15 g/mol |
IUPAC名 |
2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14BrF2NO/c13-9-4-3-8-2-1-5-11(16,10(8)6-9)12(14,15)7-17/h3-4,6,17H,1-2,5,7,16H2/t11-/m1/s1 |
InChIキー |
LUQBWTUOMMSFAW-LLVKDONJSA-N |
異性体SMILES |
C1CC2=C(C=C(C=C2)Br)[C@](C1)(C(CO)(F)F)N |
正規SMILES |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(CO)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
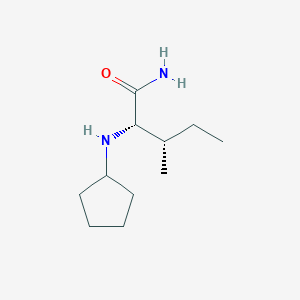
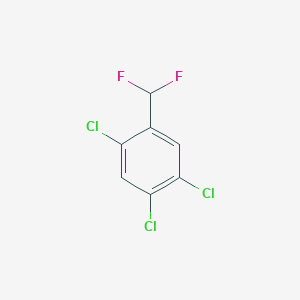
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)


![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)

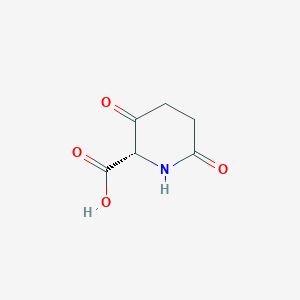
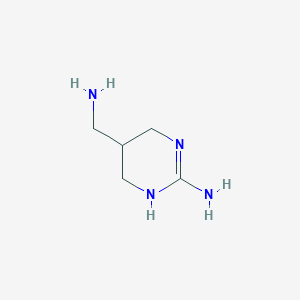
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
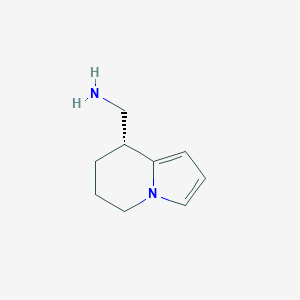

![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
